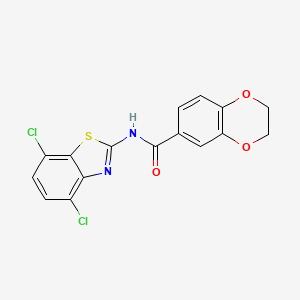

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3S/c17-9-2-3-10(18)14-13(9)19-16(24-14)20-15(21)8-1-4-11-12(7-8)23-6-5-22-11/h1-4,7H,5-6H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZJXKRASCPHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that compounds containing the benzodioxane scaffold exhibit notable anti-inflammatory properties. For instance, derivatives of 1,4-benzodioxane have shown significant inhibition of pro-inflammatory cytokines in vitro. A study demonstrated that a related compound with an acetic acid substituent exhibited marked anti-inflammatory effects by modulating the activity of cyclooxygenase enzymes (COX) and lipoxygenases (LOX) .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

| Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 70% | |

| A549 (Lung Cancer) | 65% | |

| MCF7 (Breast Cancer) | 60% |

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It may modulate receptor activity that is crucial for cell signaling in cancer cells.

- Radical Formation : Similar compounds have been shown to produce reactive oxygen species (ROS), which can induce oxidative stress leading to cell death .

Case Studies

Several studies have investigated the biological effects of compounds similar to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine derivatives:

- Study on Anti-inflammatory Properties : A study involving a benzodioxane derivative demonstrated significant reduction in inflammation markers in a murine model of arthritis .

- Anticancer Efficacy : In a xenograft model of ovarian carcinoma, a related compound showed promising results in reducing tumor size and enhancing survival rates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial activity against a range of pathogens. For example, a study synthesized novel benzothiazole derivatives that showed promising results against drug-resistant strains of bacteria . The mechanism often involves the disruption of bacterial membranes, which is crucial in developing new antibiotics amid rising antibiotic resistance.

Cancer Treatment

The compound has also been investigated for its potential use in cancer therapy. It is part of a class of compounds that target specific enzymes involved in cancer cell proliferation. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor growth .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can act as an inhibitor of specific phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways. Targeting PDEs has therapeutic implications for various conditions, including cardiovascular diseases and neurodegenerative disorders .

Environmental Science

Pesticide Development

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored for its potential as a pesticide. Its structural characteristics allow it to interact effectively with biological systems in pests while minimizing toxicity to non-target organisms. Studies have indicated that compounds with similar structures can effectively control agricultural pests without causing significant environmental harm .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymers with specific properties. The incorporation of benzothiazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research on polymer composites incorporating this compound suggests applications in coatings and electronic devices due to their improved performance characteristics .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with 1,4-Benzodioxin Moieties

Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () share the 1,4-benzodioxin ring but replace the carboxamide linkage with a sulfonamide group. Key differences include:

- Bioactivity : Sulfonamide derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 12.5–25 μg/mL) and lipoxygenase inhibition (IC₅₀: 5c = 18.2 μM; 5e = 22.4 μM vs. Baicalein IC₅₀ = 22.1 μM) .

- However, the dichlorobenzothiazole moiety in the target compound could increase lipophilicity and membrane permeability .

Benzothiophene-Carboxamide Antiparasitic Agents

The patent compound N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide () shares a carboxamide linkage and heterocyclic framework but differs in:

- Substituents : A trifluorophenyl group and benzothiophene core replace the dichlorobenzothiazole and benzodioxine systems.

- Application : Designed for heartworm treatment, this compound highlights how carboxamide-linked heterocycles can be tailored for parasitic targets. The dichlorobenzothiazole in the target compound may offer distinct electronic properties for alternative therapeutic pathways .

Benzothiazole-Containing Triazine Derivatives

Triazine derivatives like N2(aryl)-N4,N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines () feature multiple dichlorobenzothiazole units linked to a triazine core. Key distinctions include:

- In contrast, the target compound’s benzodioxine-carboxamide structure may favor mono-target engagement.

- Bioactivity : Triazine analogs demonstrate broad-spectrum antimicrobial effects, suggesting the dichlorobenzothiazole moiety contributes to pathogen membrane disruption .

Benzodithiazine Carboxylate Esters

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () shares chlorinated aromatic systems but replaces benzodioxine with a benzodithiazine ring. Differences include:

- Synthetic Routes : Both compounds employ chlorinated precursors, but the target compound’s carboxamide linkage may require milder coupling conditions than the esterification/hydrazination steps in benzodithiazine synthesis .

Data Table: Comparative Analysis of Structural and Functional Features

Key Research Findings and Implications

Role of Dichlorobenzothiazole : The 4,7-dichloro substitution on benzothiazole may enhance electrophilicity, improving interactions with biological targets like enzymes or microbial membranes .

Carboxamide vs. Sulfonamide: Carboxamide linkages (as in the target compound) offer conformational flexibility and hydrogen-bond donor/acceptor balance, whereas sulfonamides provide stronger acidity and rigidity .

Heterocyclic Synergy : Combining benzodioxine (oxygen-rich) with benzothiazole (sulfur/nitrogen-rich) may create unique pharmacokinetic profiles, balancing solubility and bioavailability .

Q & A

Q. What are the key synthetic routes for synthesizing N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas with chlorinated intermediates.

- Step 2 : Coupling the benzothiazole moiety to the 2,3-dihydro-1,4-benzodioxine-6-carboxamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters: Temperature (60–80°C), anhydrous solvents (DMF or DCM), and reaction time (12–24 hours) .

Q. How is the compound structurally characterized?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., benzodioxine protons at δ 4.2–4.5 ppm, aromatic protons in benzothiazole at δ 7.5–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 423.9872) .

- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and steric effects in the benzothiazole-dioxine hybrid structure .

Q. What solubility challenges are associated with this compound?

The compound exhibits poor aqueous solubility (<0.1 mg/mL) due to its hydrophobic benzothiazole and dioxine moieties. Strategies to address this include:

- Co-solvent systems : DMSO-water mixtures (e.g., 10% DMSO).

- Micellar encapsulation : Use of polysorbate-80 or cyclodextrins .

Advanced Research Questions

Q. How can reaction kinetics be optimized for higher yields in the final coupling step?

- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., 1–5 mol% Pd), solvent polarity, and stoichiometry .

- In-situ Monitoring : Employ FTIR or HPLC to track carboxamide formation and identify side products (e.g., unreacted benzothiazole intermediates) .

- Example Optimization : Increasing reaction temperature from 70°C to 90°C improved yield from 65% to 82% but risked decomposition; balancing kinetics with stability is critical .

Q. What computational methods can predict biological activity or reactivity?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models the compound’s electrophilicity (e.g., Fukui indices) to predict sites for nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize in vitro assays .

- MD Simulations : Study solvation dynamics to refine solubility predictions .

Q. How can contradictory data in biological assays be resolved?

- Case Study : Inconsistent IC values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:

- Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or pH .

- Metabolic Stability : Use LC-MS to verify compound integrity post-incubation .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers .

Methodological Challenges and Future Directions

Q. What strategies address the lack of mechanistic data for this compound?

- Proteomics : Use affinity chromatography pull-down assays to identify binding partners in cell lysates .

- Isotope Labeling : C-labeled analogs track metabolic pathways in vivo .

- CRISPR Screening : Genome-wide screens can reveal synthetic lethal targets .

Q. How can heterogeneous catalysis improve scalability?

- Supported Catalysts : Immobilize Pd on mesoporous silica for recyclability (5 cycles with <10% yield drop) .

- Flow Chemistry : Continuous flow systems reduce reaction time (from 24 hours to 2 hours) and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.